molecular formula C6H14O2 B3425432 1-Propanol, 3-propoxy- CAS No. 4161-22-2

1-Propanol, 3-propoxy-

Cat. No. B3425432
CAS RN: 4161-22-2
M. Wt: 118.17 g/mol
InChI Key: LDMRLRNXHLPZJN-UHFFFAOYSA-N
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Description

“1-Propanol, 3-propoxy-” also known as “3-Propoxy-1-propanol” is a chemical compound with the molecular formula C6H14O2 . It has an average mass of 118.174 Da and a monoisotopic mass of 118.099380 Da .


Molecular Structure Analysis

The molecular structure of “1-Propanol, 3-propoxy-” consists of 6 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure also includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

“1-Propanol, 3-propoxy-” has a density of 0.9±0.1 g/cm3, a boiling point of 191.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.7±6.0 kJ/mol, and it has a flash point of 58.1±6.3 °C . The index of refraction is 1.418, and it has a molar refractivity of 33.1±0.3 cm3 .

properties

IUPAC Name

3-propoxypropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H14O2/c1-2-5-8-6-3-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

LDMRLRNXHLPZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N-PROPOXYPROPANOL
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DSSTOX Substance ID

DTXSID0074346
Record name 1-Propanol, 3-propoxy-
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Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

N-propoxypropanol is a colorless liquid. (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Boiling Point

301.6 °F at 760 mmHg (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Flash Point

128 °F (USCG, 1999)
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Density

0.8865 at 68 °F (USCG, 1999) - Less dense than water; will float
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Product Name

1-Propanol, 3-propoxy-

CAS RN

30136-13-1, 4161-22-2
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Record name 3-Propoxy-1-propanol
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Melting Point

-112 °F (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name N-PROPOXYPROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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